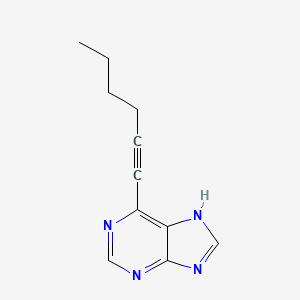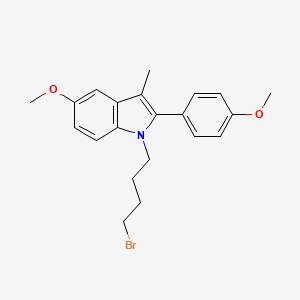
Quinazopyrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazopyrine hydrochloride is a synthetic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazopyrine hydrochloride typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. Common synthetic routes include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazopyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinazopyrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of phospholipase A2 and other enzymes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of quinazopyrine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . This interference with DNA and RNA synthesis is believed to be the primary mechanism behind its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Quinazopyrine hydrochloride can be compared with other similar compounds, such as:
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Phenazopyridine: A local anesthetic used for symptomatic relief of urinary tract discomfort.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to intercalate with DNA and inhibit transcription and translation makes it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
115160-16-2 |
|---|---|
Molekularformel |
C19H18ClN5O |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
1,5-dimethyl-2-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C19H17N5O.ClH/c1-13-17(19(25)24(23(13)2)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18;/h3-12H,1-2H3,(H,20,21,22);1H |
InChI-Schlüssel |
MMEITTXWLIYMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC4=CC=CC=C43.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)



![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)


![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)

